molecular formula C20H22Cl2N2O3 B2557580 Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate CAS No. 439094-79-8

Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate

Cat. No.: B2557580
CAS No.: 439094-79-8
M. Wt: 409.31
InChI Key: YSDBBLSKVHQPRP-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate (CAS: 439094-79-8) is a synthetic organic compound with the molecular formula C₂₀H₂₂Cl₂N₂O₃ and a molecular weight of 409.3 g/mol. It features a central propanoate ester backbone substituted with a 4-isopropylphenyl group and a urea-linked 2,4-dichloroaniline moiety.

Properties

IUPAC Name

methyl 3-[(2,4-dichlorophenyl)carbamoylamino]-3-(4-propan-2-ylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3/c1-12(2)13-4-6-14(7-5-13)18(11-19(25)27-3)24-20(26)23-17-9-8-15(21)10-16(17)22/h4-10,12,18H,11H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDBBLSKVHQPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the dichloroanilino intermediate: This step involves the reaction of 2,4-dichloroaniline with a suitable carbonyl compound under controlled conditions to form the dichloroanilino intermediate.

    Coupling with isopropylphenyl group: The intermediate is then coupled with a 4-isopropylphenyl group through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichloroanilino moiety, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

In vitro assays have shown that derivatives of this compound can achieve IC50 values in the range of 1.9–7.52 µg/mL against these cell lines . The presence of the dichloroaniline group is believed to enhance its potency by interacting with key cellular pathways involved in tumor proliferation and apoptosis.

Research Findings Overview

PropertyDetails
Boiling Point513.7 ± 50.0 °C (Predicted)
Density1.280 ± 0.06 g/cm³
SolubilityLow solubility in water

Case Studies

  • Anticancer Activity Assessment : A study conducted by the National Cancer Institute evaluated the anticancer efficacy of this compound across a panel of approximately sixty cancer cell lines using established protocols. Results indicated a promising profile for further development as an anticancer agent .
  • In Vitro Studies : Additional studies have demonstrated that modifications to the structure can enhance biological activity, suggesting that further exploration into analogs could yield more potent compounds for therapeutic use .

Mechanism of Action

The mechanism of action of Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets. The dichloroanilino moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The isopropylphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Key Substituents Biological Activity Molecular Weight (g/mol) Reference
Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate Propanoate ester with urea linkage 4-isopropylphenyl, 2,4-dichloroaniline Undisclosed (discontinued) 409.3
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Hydroxypropanoate ester with dimethyl groups 4-chlorophenyl, hydroxy, dimethyl HDAC inhibitor (histone deacetylase) ~280.7 (estimated)
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Propanoate ester with pyrimidinyl-oxy and dichlorophenoxy groups 2,4-dichlorophenoxy, pyrimidinyl-oxy Herbicidal (structural similarity to agrochemicals) ~500.3 (estimated)
Propiconazole Triazole-containing fungicide 2,4-dichlorophenyl, triazole ring Antifungal (CYP51 enzyme inhibition) 342.2
3-Amino-3-(4-hydroxyphenyl)propanoic acid Propanoic acid with amino and hydroxyl groups 4-hydroxyphenyl, amino Metabolic intermediate (polar, bioactive) 195.2

Key Findings

However, the urea linkage (carbonylamino group) distinguishes it from triazole-based fungicides like propiconazole, which rely on heterocyclic rings for target binding . CYP450 targets) .

Physicochemical Properties

  • The molecular weight (409.3 g/mol) of the target compound exceeds that of simpler analogs like propiconazole (342.2 g/mol), which may impact membrane permeability and bioavailability. The ester group also renders it more hydrolytically labile than amide derivatives .
  • The discontinued status of the compound suggests challenges in synthesis, stability, or efficacy compared to commercial alternatives like propiconazole or etaconazole .

Agrochemical vs. Medicinal Applications

  • While pyrimidinyl-oxy derivatives (e.g., ) are optimized for herbicidal activity via plant enzyme interactions, the target compound’s urea moiety may favor interactions with mammalian enzymes or receptors, aligning with HDAC inhibitor research .

Research Implications and Gaps

  • Biological Screening: Limited data on its specific targets necessitate comparative studies with HDAC inhibitors () and agrochemicals () to elucidate mechanisms.
  • Structural Optimization : Replacement of the 4-isopropylphenyl group with electron-withdrawing substituents (e.g., chloro, as in ) could modulate electronic effects and enhance bioactivity.

Biological Activity

Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate, with the CAS number 439094-79-8, is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C20_{20}H22_{22}Cl2_{2}N2_{2}O3_{3}
  • Molar Mass : 409.31 g/mol
  • Boiling Point : Approximately 513.7 °C (predicted)
  • Density : 1.280 g/cm³ (predicted)
  • pKa : 11.89 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The dichloroaniline moiety is particularly significant as it can influence the compound's binding affinity and specificity towards biological targets.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have shown that derivatives of dichloroanilines often possess cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic effects of similar dichloroaniline derivatives on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Compounds with similar functional groups have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A comparative study on related compounds demonstrated that those containing the dichloroaniline structure showed inhibition zones ranging from 15 mm to 25 mm against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key factors influencing its activity include:

  • Substituent Effects : The presence of the isopropyl group enhances lipophilicity, potentially improving membrane permeability.
  • Chlorine Substitution : The dichloro substitution pattern is essential for maintaining biological activity, as it may stabilize the molecular conformation necessary for receptor binding.

Comparative Analysis

CompoundBiological ActivityReference
This compoundAnticancer, Antimicrobial
Dichloroaniline DerivativesCytotoxicity against MCF-7
Related CompoundsInhibition of bacterial growth

Q & A

Basic: What synthetic routes are reported for Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate, and what are their critical steps?

Answer:
The compound can be synthesized via a multi-step approach:

Urea linkage formation : React 2,4-dichloroaniline with a carbonylating agent (e.g., triphosgene) to generate the carbamoyl intermediate.

Esterification : Couple the intermediate with methyl 3-amino-3-(4-isopropylphenyl)propanoate under anhydrous conditions, using DMF as a solvent and potassium carbonate as a base (similar to methods in ) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Critical challenges include avoiding hydrolysis of the ester group and ensuring regioselectivity during urea formation.

Advanced: How can researchers resolve contradictions in reported crystallographic data for structurally related propanoate derivatives?

Answer:
Contradictions in bond lengths or conformations (e.g., in and ) arise from polymorphism or solvent-dependent crystallization. To address this:

  • Perform temperature-dependent XRD to assess conformational flexibility.
  • Compare Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonding in ) .
  • Validate with DFT calculations to correlate experimental and theoretical geometries .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1^1H/13^{13}C NMR to confirm the urea linkage (δ ~8.5 ppm for NH protons) and ester group (δ ~3.6 ppm for methoxy).
  • IR : Stretching frequencies for carbonyl (urea: ~1680 cm1^{-1}; ester: ~1720 cm1^{-1}).
  • HRMS : To verify molecular ion peaks and isotopic patterns (e.g., chlorine isotopes) .

Advanced: How can reaction conditions be optimized to mitigate low yields during urea bond formation?

Answer:
Low yields may stem from competing side reactions (e.g., aniline oxidation). Optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamoyl coupling.
  • Temperature control : Maintain reactions at 0–5°C to suppress byproducts (as in for sulfonation-sensitive esters) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme inhibition : Test against serine hydrolases or proteases, given the urea moiety’s potential as a hydrogen-bond donor.
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing protocols for dichlorophenyl-containing analogs in .
  • Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with assay buffers.

Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Variation of substituents : Synthesize analogs with modified isopropyl or dichloroanilino groups (e.g., replacing Cl with F or altering alkyl chain length).
  • Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., urea group with enzyme active sites, as in ) .
  • Data correlation : Compare IC50_{50} values with computational binding scores to validate SAR trends.

Basic: What storage conditions are recommended to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials.
  • Humidity control : Use desiccants to prevent ester hydrolysis (critical for analogs in ) .
  • Solvent : For long-term storage, dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles.

Advanced: How can metabolic stability be assessed in hepatic microsomal assays?

Answer:

  • Incubation : Use liver microsomes (human or rodent) with NADPH cofactor at 37°C.
  • LC-MS/MS analysis : Monitor parent compound depletion and metabolite formation (e.g., demethylation or hydroxylation).
  • Kinetic parameters : Calculate t1/2t_{1/2} and intrinsic clearance (CLint_{int}) using software like Phoenix WinNonlin .

Basic: What chromatographic methods are validated for purity analysis?

Answer:

  • HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
  • Acceptance criteria : Purity ≥95% (Area %), with resolution >1.5 between adjacent peaks (per ) .

Advanced: How can computational modeling guide the design of analogs with improved target binding?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases or GPCRs).
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes.
  • Free energy calculations : Apply MM-GBSA to rank analogs by binding affinity (as demonstrated for phenylalanine derivatives in ) .

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